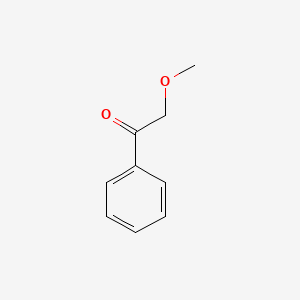

2-Methoxyacetophenone

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNDGUSDBCARGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193778 | |

| Record name | alpha-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-52-1 | |

| Record name | 2-Methoxy-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of 2 Methoxyacetophenone

Established Synthetic Routes and Mechanistic Elucidation

Traditional synthesis of 2-Methoxyacetophenone relies on well-established organic reactions, including methylation and Friedel-Crafts acylation. These methods are widely practiced due to their reliability and foundational role in organic chemistry.

Methylation of 2'-Hydroxyacetophenone

One primary route to this compound is through the O-methylation of 2'-Hydroxyacetophenone. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group on 2'-Hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking a methylating agent.

Common methylating agents for this transformation include dimethyl sulfate (B86663) and iodomethane. guidechem.com The reaction is typically carried out in the presence of a base, which facilitates the formation of the more nucleophilic phenoxide. Bases such as lithium hydroxide (B78521), sodium hydroxide, or potassium carbonate are frequently employed. guidechem.comchemicalbook.com For instance, the reaction of 2'-Hydroxyacetophenone with dimethyl sulfate in the presence of lithium hydroxide monohydrate in a tetrahydrofuran (THF) solvent can achieve a yield of 86%. chemicalbook.com

| Starting Material | Methylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Dimethyl Sulfate | LiOH·H₂O | THF | 86% | chemicalbook.com |

| 2,6-dihydroxyacetophenone | Dimethyl Sulfate | K₂CO₃ | Acetone | 90.65% | guidechem.com |

| 2,6-dihydroxyacetophenone | Iodomethane | K₂CO₃ | DMF | 60% | guidechem.com |

| 2,4-dihydroxyacetophenone | Dimethyl Sulfate | Alkaline aq. solution | Toluene/Water | - | google.com |

Acetylation of Anisole via Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole is a classic and widely used method for synthesizing methoxyacetophenone isomers. procat.in This electrophilic aromatic substitution reaction involves treating anisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. tamu.eduvedantu.com The reaction transforms the aromatic ring into an aryl ketone. vedantu.com

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vedantu.com This is due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the benzene ring, increasing the nucleophilicity of the ring, particularly at the ortho (carbon 2) and para (carbon 4) positions. wisc.edu

Consequently, the acylation of anisole yields a mixture of two products: this compound (the ortho isomer) and 4-methoxyacetophenone (the para isomer). vedantu.comyoutube.com Typically, the para isomer is the major product, while the ortho isomer is formed in smaller amounts. youtube.com The preference for the para position is largely attributed to steric hindrance; the bulky acyl group encounters less spatial interference when it attaches to the para position compared to the more crowded ortho position adjacent to the methoxy group.

Lewis acids are essential catalysts in Friedel-Crafts acylation. tamu.edu Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). tamu.eduwisc.edu The primary role of the Lewis acid is to generate a highly electrophilic acylium ion from the acylating agent.

The mechanism involves the coordination of the Lewis acid with the halogen or oxygen atom of the acylating agent (e.g., acetyl chloride). This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the electron-rich anisole ring to proceed with the substitution reaction. docsity.com Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org This complex is subsequently hydrolyzed during aqueous workup to release the final ketone product. tamu.eduwikipedia.org

Alternative Synthetic Approaches (e.g., Acetic Anhydride with Zinc Chloride)

Beyond the standard AlCl₃-catalyzed Friedel-Crafts reaction, other Lewis acids and conditions can be employed. The use of zinc chloride (ZnCl₂) as a catalyst with acetic anhydride is a notable alternative. This method has been applied to the acylation of various phenols. semanticscholar.org A patented method describes the synthesis of p-methoxyacetophenone using anisole and acetic anhydride with zinc chloride as the catalyst in a dichloromethane solvent at room temperature, achieving yields of up to 90%. google.com Similarly, the acylation of resorcinol with acetic acid is often carried out in the presence of a molar excess of zinc chloride. future4200.comorgsyn.org

Novel and Green Synthesis Approaches

In response to the growing need for sustainable chemical processes, research has focused on developing greener synthetic routes for Friedel-Crafts acylation. These methods aim to replace hazardous and corrosive catalysts, minimize waste, and utilize more environmentally friendly reagents and conditions.

One promising approach involves the use of deep eutectic solvents. A system using [CholineCl][ZnCl₂]₃, a deep eutectic solvent formed between choline chloride and zinc chloride, acts as both a green solvent and a catalyst. rsc.org This method, when applied to the acylation of anisole with various acid anhydrides under microwave irradiation, produces ketone products in excellent yields with high regioselectivity for the para-isomer. rsc.org

The use of solid acid catalysts, such as zeolites, is another significant advancement. Zeolites offer advantages like reusability, reduced corrosion, and easier product separation, addressing the waste disposal problems associated with conventional catalysts like AlCl₃. procat.inrsc.org For example, a modified Hβ zeolite has been used for the Friedel-Crafts acylation of anisole with octanoic acid, demonstrating the potential of heterogeneous catalysis in this field. rsc.org The development of highly selective zeolite catalysts can achieve conversions with very high selectivity (>99.5%) for the 4-MAP product, and the catalyst can be recycled multiple times. procat.in

Microwave-Assisted Synthesis for Chalcone (B49325) Derivatives

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions. In the synthesis of chalcone derivatives, which are precursors to flavonoids and other biologically active molecules, microwave irradiation offers considerable advantages over conventional heating methods. scholarsresearchlibrary.comglobalresearchonline.net The application of microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving reaction yields and product purity. globalresearchonline.netekb.eg

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with a benzaldehyde derivative. nih.gov This reaction can be catalyzed by either an acid or a base. nih.gov Under microwave irradiation, the reaction between an acetophenone and an aldehyde proceeds efficiently. For instance, various chalcones have been synthesized by reacting substituted acetophenones with appropriate aldehydes in the presence of a catalyst under microwave heating. globalresearchonline.netlpu.in This method is valued for its efficiency and alignment with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. ekb.eg

| Reaction Type | Reactants | Conditions | Advantages |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound, Substituted Benzaldehyde | Microwave Irradiation, Basic or Acidic Catalyst | Reduced reaction time, Increased yield, Higher purity ekb.eg |

Exploration of Cost-Effective Starting Materials

The economic viability of synthesizing this compound is largely dependent on the accessibility and cost of the starting materials. One common and cost-effective approach involves the Friedel-Crafts acylation of anisole. A method for synthesizing p-methoxyacetophenone, a structural isomer of this compound, utilizes anisole and acetic anhydride as raw materials with zinc chloride as a catalyst. google.com This process is noted for its simple procedure, low cost, and mild reaction conditions, achieving high yields. google.com A similar strategy can be envisioned for the ortho-isomer.

Another accessible route to this compound starts from o-hydroxyacetophenone, which can be methylated to yield the desired product. chemicalbook.com The reaction of o-hydroxyacetophenone with a methylating agent like dimethyl sulfate in the presence of a base such as lithium hydroxide monohydrate or sodium hydroxide provides a direct pathway to this compound. chemicalbook.com The availability of o-hydroxyacetophenone as a commercial chemical makes this a practical synthetic option.

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Anisole | Acetic Anhydride, Lewis Acid Catalyst (e.g., ZnCl2) | Methoxyacetophenone isomers | Low cost, Simple process, High yield google.com |

| o-Hydroxyacetophenone | Dimethyl Sulfate, Base (e.g., LiOH·H₂O) | This compound | Readily available starting material chemicalbook.com |

Derivatization Strategies and Functional Group Transformations

Halogenation Reactions (e.g., 2-Bromo-2'-methoxyacetophenone synthesis)

The halogenation of acetophenones is a fundamental transformation that introduces a reactive handle for further synthetic manipulations. The synthesis of α-bromoacetophenones is a common example. For instance, the bromination of p-methoxyacetophenone to 2-Bromo-4'-methoxyacetophenone can be achieved using bromine in a suitable solvent like methanol, with yields reported to be as high as 90.6%. guidechem.com Another method employs copper(II) bromide as the brominating agent. guidechem.com

Specifically for this compound, the corresponding α-brominated product is 2-Bromo-2'-methoxyacetophenone. This compound is a known chemical entity, and its synthesis would be expected to follow similar principles of α-halogenation of ketones. infochems.co.krsigmaaldrich.com These reactions typically proceed via an enol or enolate intermediate and are catalyzed by acid or base.

Nitration of this compound

Nitration of aromatic rings is a classic electrophilic aromatic substitution reaction. When nitrating this compound, the directing effects of the existing substituents—the methoxy group and the acetyl group—must be considered. The methoxy group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. In the case of 4-methoxyacetophenone, nitration yields a single product due to the directing effects of both groups favoring substitution at the same position. study.com

For this compound, the methoxy group directs incoming electrophiles to the para (position 4) and ortho (position 6) positions, while the acetyl group directs to the meta (positions 3 and 5) positions relative to itself. The powerful activating effect of the methoxy group is likely to dominate, leading to nitration primarily at the positions ortho and para to it. For example, the nitration of 2-methoxy-m-tolualdehyde results in the nitro group entering the position para to the methoxy group. scispace.com A similar outcome can be anticipated for this compound. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures. google.comgoogle.com

Formation of Schiff Bases from 2-Hydroxy-4-methoxyacetophenone

Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). These compounds are of significant interest due to their wide range of biological activities and applications in coordination chemistry. The formation of Schiff bases from derivatives of this compound, such as 2-hydroxy-4-methoxyacetophenone, has been reported.

For instance, a new aroyl hydrazone, which is a type of Schiff base, was prepared by the condensation of 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine. nih.gov Similarly, Schiff base complexes have been synthesized from the reaction of 2-hydroxy-4-methoxyacetophenone and ethylenediamine. arpgweb.com The reaction typically involves refluxing the ketone and the amine in a suitable solvent, such as ethanol (B145695). arpgweb.commdpi.com

| Ketone Derivative | Amine/Hydrazine | Reaction Conditions | Product Type |

|---|---|---|---|

| 2-Hydroxy-4-methoxyacetophenone | 4-Nitrobenzoyl hydrazine | Condensation | Aroyl hydrazone (Schiff Base) nih.gov |

| 2-Hydroxy-4-methoxyacetophenone | Ethylenediamine | Reflux in ethanol | Schiff Base Ligand arpgweb.com |

| 2-Hydroxyacetophenone (B1195853) | Chiral Diamines | Reflux in ethanol | Optically Active Schiff Base Ligands mdpi.com |

Alpha-Substitution Reactions (e.g., α,α-Dibromo-2-methoxyacetophenone with Nucleophiles)

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to a carbonyl group with an electrophile. libretexts.org The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate, which is a strong nucleophile. youtube.comyoutube.com This enolate can then react with various electrophiles.

In the case of an α,α-dihalo-ketone such as a hypothetical α,α-Dibromo-2-methoxyacetophenone, the carbon atom bearing the two bromine atoms is highly electrophilic. This makes it susceptible to attack by nucleophiles. Nucleophilic substitution reactions at the α-position of α-haloketones are a valuable method for forming new carbon-carbon and carbon-heteroatom bonds. up.ac.za The reaction of such a dibrominated compound with nucleophiles would likely proceed through a nucleophilic substitution mechanism, potentially leading to a variety of substituted products depending on the nucleophile used. These reactions are fundamental in organic synthesis for the construction of more complex molecules. pressbooks.pub

Catalytic Reactions Involving this compound

This compound and its derivatives are valuable substrates in various catalytic reactions, including asymmetric catalysis and cross-coupling reactions. These reactions leverage the electronic and steric properties of the methoxy and acetyl groups to achieve high levels of control and efficiency.

The direct catalytic asymmetric Michael addition of hydroxyketones to enones is a powerful method for the enantioselective formation of carbon-carbon bonds. Research has demonstrated the effectiveness of a zinc-based catalytic system for the 1,4-addition of 2-hydroxy-2'-methoxyacetophenone to β-unsubstituted enones. organic-chemistry.orgosti.govcolab.ws

The catalytic system, composed of Et₂Zn and (S,S)-linked-BINOL, facilitates the reaction with high yields and enantioselectivities. organic-chemistry.orgosti.govcolab.ws The first-generation catalyst system, with a 2:1 ratio of Et₂Zn to (S,S)-linked-BINOL, was found to be effective for the Michael addition of 2-hydroxy-2'-methoxyacetophenone. organic-chemistry.orgosti.govcolab.ws

Key Findings:

Using 1 mol % of (S,S)-linked-BINOL and 2 mol % of Et₂Zn, the 1,4-addition to β-unsubstituted enones proceeded smoothly at 4 °C. organic-chemistry.orgosti.govcolab.ws

Products were obtained in high yields (up to 90%) and with high enantiomeric excess (up to 95% ee). organic-chemistry.orgosti.govcolab.ws

For more challenging β-substituted enones, a second-generation catalyst system was developed. This system, utilizing a 4:1 ratio of Et₂Zn to (S,S)-linked-BINOL with the addition of MS 3A, proved to be effective, affording products in good diastereomeric ratios, high yields (up to 99%), and excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgosti.govcolab.ws

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Et₂Zn/(S,S)-linked-BINOL (2:1) | β-unsubstituted enone | up to 90 | up to 95 |

| Et₂Zn/(S,S)-linked-BINOL (4:1) with MS 3A | β-substituted enone | up to 99 | up to 99 |

While specific studies detailing the direct use of this compound in ruthenium-aryloxy complex catalysis for coupling reactions are not prevalent, the principles of such catalysis can be inferred from related systems. Ruthenium complexes are versatile catalysts for a variety of transformations, including cross-coupling reactions that proceed via the cleavage of C-O bonds.

The methoxy group in this compound represents an aryl methyl ether, a challenging substrate for C-O bond activation due to its high bond dissociation energy. However, recent advancements have shown that Ru(0)-catalyzed cleavage of C(aryl)-O bonds in anisole derivatives is possible, particularly with the use of an imine auxiliary. This approach allows for the cross-coupling of aryl methyl ethers with organoboranes to form biaryl compounds.

In such a catalytic cycle, a ruthenium(0) species would likely coordinate to the aromatic ring of a derivative of this compound. The presence of a directing group, such as an imine formed from the ketone functionality, would facilitate the oxidative addition of the C-O bond to the ruthenium center. Subsequent transmetalation with an organoborane and reductive elimination would then yield the coupled product and regenerate the active ruthenium(0) catalyst.

This strategy offers a mild and functional group tolerant method for the construction of complex biaryl structures from readily available aryl methyl ethers, and it is plausible that this compound could serve as a substrate in such transformations.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Methoxyacetophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed perspective on the functional groups and conformational aspects of 2-Methoxyacetophenone.

Infrared (IR) Spectroscopic Assignments and Conformation Studies

The infrared spectrum of this compound reveals characteristic absorption bands that are instrumental in identifying its structural features. Analysis of the condensed phase spectrum provides clear assignments for its primary vibrational modes.

Key assignments include the aromatic C-H stretching vibrations observed at 3075 cm⁻¹. The aliphatic C-H stretching modes corresponding to the methoxy (B1213986) and acetyl groups are found at 2945 cm⁻¹ and 2840 cm⁻¹, respectively. A strong absorption band at 1675 cm⁻¹ is characteristic of the conjugated C=O stretching of the ketone group. Aromatic skeletal vibrations, indicative of the benzene ring's C=C stretching, are present at 1600 cm⁻¹ and 1490 cm⁻¹. Furthermore, the spectrum displays significant bands for the C-O-C asymmetric and symmetric stretching of the ether linkage at 1246 cm⁻¹ and 1023 cm⁻¹, respectively.

While detailed experimental studies on the specific conformational isomers of this compound are not extensively documented in the provided results, computational methods are frequently employed to explore the conformational landscape of similar molecules. For related compounds like 2'-hydroxyacetophenone, density functional theory (DFT) calculations have been used to identify multiple conformers and predict their relative energies, suggesting that such in silico approaches would be valuable for elucidating the conformational preferences of this compound. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3075 | Aromatic C-H Stretching |

| 2945 | Aliphatic C-H Stretching |

| 2840 | Aliphatic C-H Stretching |

| 1675 | Conjugated C=O Stretching |

| 1600 | Aromatic C=C Skeletal Stretching |

| 1490 | Aromatic C=C Skeletal Stretching |

| 1246 | Asymmetric C-O-C Stretching |

| 1023 | Symmetric C-O-C Stretching |

Raman Spectroscopy

FT-Raman spectra for this compound are available through various chemical databases, complementing the insights gained from IR spectroscopy. nih.govchemicalbook.com While specific, detailed experimental assignments for the Raman bands of this compound are not widely published, the analysis of related aromatic ketones often relies on a combination of experimental data and quantum chemical computations. For molecules like 4-Methoxyacetophenone, studies have successfully used DFT calculations to assign fundamental vibrational frequencies in the Raman spectrum with high accuracy. ijrat.org This approach allows for a confident assignment of vibrational modes, including those that may be weak or inactive in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, the protons of the acetyl group (-COCH₃) appear as a distinct singlet at approximately 2.62 ppm. The methoxy group (-OCH₃) protons also present as a singlet, shifted further downfield to around 3.91 ppm due to the deshielding effect of the adjacent oxygen atom. The aromatic protons exhibit a more complex pattern between 6.96 and 7.75 ppm, consistent with an ortho-substituted benzene ring. Specifically, a quartet corresponding to two protons is observed around 6.96-7.01 ppm, a multiplet for one proton at 7.45-7.48 ppm, and a quartet for the final aromatic proton at 7.73-7.75 ppm.

The ¹³C NMR spectrum further confirms the molecular structure. The carbonyl carbon of the ketone is the most deshielded, appearing at approximately 199.8 ppm. The carbon of the methoxy group is observed at 55.4 ppm, while the acetyl methyl carbon is found at 31.8 ppm. The aromatic carbons resonate in the range of 111.6 to 158.9 ppm, with the carbon atom directly bonded to the methoxy group (C2) appearing furthest upfield (around 111.6 ppm) due to the electron-donating effect of the oxygen, and the carbon attached to the acetyl group (C1) appearing at 158.9 ppm.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.62 | Singlet | 3H | -COCH₃ |

| 3.91 | Singlet | 3H | -OCH₃ |

| 6.96-7.01 | Quartet | 2H | Aromatic H |

| 7.45-7.48 | Multiplet | 1H | Aromatic H |

| 7.73-7.75 | Quartet | 1H | Aromatic H |

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 31.8 | -COCH₃ |

| 55.4 | -OCH₃ |

| 111.6 | Aromatic C |

| 120.5 | Aromatic C |

| 128.3 | Aromatic C |

| 130.3 | Aromatic C |

| 133.6 | Aromatic C |

| 158.9 | Aromatic C |

| 199.8 | C=O |

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides critical information on the molecular weight of this compound and reveals its fragmentation patterns under ionization, which are dependent on the energy applied.

Analysis of Ionization and Fragmentation at Varying Temperatures

The mass spectrum of this compound (molecular weight 150.17 g/mol ) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 150. Under standard electron ionization (EI) conditions, the most abundant fragment is typically observed at m/z 135. This corresponds to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. Other significant fragments are seen at m/z 77 (phenyl cation) and m/z 92.

Studies conducted at varying reactor temperatures reveal a distinct, temperature-dependent fragmentation pathway. researchgate.net As the temperature is increased to 1000 K, this compound undergoes demethylation, losing the methyl group from the ether linkage to produce a fragment at m/z 120. researchgate.net This species then readily undergoes decarbonylation (loss of CO), resulting in the high-yield formation of fulvenone ketene at m/z 92. researchgate.net At even higher temperatures, around 1300 K, the fulvenone ketene fragment can decompose further through another decarbonylation event, yielding a fragment at m/z 64. researchgate.net This high-temperature analysis highlights alternative fragmentation channels that become accessible with increased thermal energy, providing deeper insight into the molecule's stability and decomposition mechanisms. researchgate.net

| m/z | Proposed Fragment/Ion | Origin |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion |

| 135 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |

| 120 | [M - CH₃O• + H•]⁺ | Demethylation (at 1000 K) |

| 92 | [Fragment at 120 - CO]⁺ | Decarbonylation of m/z 120 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 64 | [Fragment at 92 - CO]⁺ | Further decarbonylation (at 1300 K) |

Identification of Decomposition Products (e.g., Fulvenone Ketene)

The thermal decomposition of this compound has been investigated to identify its resulting products. Studies have shown that the pyrolysis of this compound serves as a method for generating fulvenone (c-C₅H₄=C=O), which is a reactive ketene species. This process is relevant in understanding the reaction mechanisms in fields such as the catalytic pyrolysis of lignin, where complex organic molecules are broken down into valuable smaller compounds. The formation of fulvenone from this compound highlights a key decomposition pathway for this compound under high-temperature conditions.

Application in Analytical Quantification (e.g., GC/MS for Isomer Determination)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique widely applied for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC/MS is instrumental in distinguishing it from its positional isomers, namely 3-Methoxyacetophenone and 4-Methoxyacetophenone.

The separation of these isomers is achieved based on their differential interactions with the stationary phase of the GC column, leading to distinct retention times. Although isomers often have similar boiling points, slight differences in polarity and molecular shape can be exploited by selecting an appropriate GC column and temperature program to achieve chromatographic separation.

Following separation by the gas chromatograph, the molecules are introduced into the mass spectrometer. In the mass spectrometer, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. While positional isomers like the methoxyacetophenones can produce many of the same fragments, the relative abundances of these fragments often differ significantly. These differences in the mass spectra, combined with the unique retention times from the GC, allow for the unambiguous identification and quantification of each specific isomer in a mixture. For example, while gas chromatography on a non-polar column may not easily separate all isomers, the use of more polar stationary phases can resolve them. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and spectroscopic features of compounds like this compound. While specific studies on this compound itself are not extensively detailed in the provided context, the methods are widely applied to structurally similar molecules, such as 2-hydroxy-4-methoxyacetophenone and 2'-hydroxyacetophenone, providing a clear framework for the types of insights that can be gained. scirp.org

These computational studies typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. For substituted acetophenones, this includes determining the preferred orientation of the acetyl and methoxy groups. scirp.org

Once the stable geometry is established, a variety of properties can be calculated:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. These calculated frequencies are often compared with experimental data to confirm the molecular structure and assign specific vibrational modes.

Electronic Properties: A key aspect of these calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability.

Spectroscopic Parameters: Calculations can predict NMR chemical shifts (¹H and ¹³C), which can be compared to experimental NMR data to validate the structural assignment. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, helping to assign the electronic transitions responsible for the observed absorption bands.

By applying methods like DFT with basis sets such as 6-311++G(**), researchers can determine structural parameters, thermodynamic properties, and analyze the effects of substituents on the benzene ring, providing a deep, theoretical understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms in space. researchgate.netdergipark.org.trepstem.net

The geometry optimization process systematically alters the molecular structure to find the configuration with the lowest possible energy, known as the ground state. This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. nih.gov

Beyond structural information, DFT calculations also elucidate various electronic properties. These properties are crucial for understanding the molecule's behavior and include parameters such as dipole moment, polarizability, and the distribution of electron density.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies with method and basis set |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | ~2-3 Debye epstem.net |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Varies with method and basis set |

Note: Specific values for this compound require dedicated computational studies. The values provided are typical ranges for similar aromatic ketones based on the literature.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting chemical reactivity. chemrxiv.org A small energy gap implies that the molecule can be easily excited, making it more reactive. stackexchange.comnih.gov Conversely, a large energy gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com This energy gap is a key factor in understanding the electronic absorption spectra and the chemical behavior of the molecule. wuxiapptec.com

DFT calculations can accurately predict the energies of the HOMO and LUMO. This analysis helps in identifying the molecule's potential to participate in charge transfer interactions within itself and with other species. irjweb.com For this compound, the HOMO-LUMO gap would indicate its susceptibility to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. chemrxiv.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher polarizability and reactivity. chemrxiv.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. epstem.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a species to accept electrons. chemrxiv.org |

Thermodynamic Property Calculations

Computational chemistry can also be used to estimate the thermodynamic properties of molecules. For this compound, key thermodynamic parameters like the standard molar enthalpy of formation (ΔfH°m) can be calculated. These calculations are often performed using high-level ab initio methods, such as the G3 multilevel procedure, or DFT methods like B3LYP. researchgate.net

These theoretical calculations provide valuable data that can be compared with experimental results obtained from techniques like combustion calorimetry. For instance, the standard molar enthalpy of formation for 2'-methoxyacetophenone (B1218423) in the gaseous phase has been experimentally determined and also estimated using computational approaches. researchgate.net The agreement between theoretical and experimental values serves to validate the computational models used. Such data is fundamental for understanding the energetics of chemical reactions involving the compound.

Table 3: Standard Molar Enthalpy of Formation for Methoxyacetophenone Isomers

| Compound | Experimental ΔfH°m (gas, 298.15 K) (kJ·mol⁻¹) |

|---|---|

| 2'-Methoxyacetophenone | -232.0 ± 2.5 researchgate.net |

| 3'-Methoxyacetophenone | -237.7 ± 2.7 researchgate.net |

| 4'-Methoxyacetophenone | -241.1 ± 2.1 researchgate.net |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the surface of the molecule's electron density and uses a color scale to indicate different potential values. MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id

The color-coding convention for MEP maps is typically as follows:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack (nucleophilic centers). youtube.com

Blue: Indicates regions of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack (electrophilic centers). youtube.com

Green/Yellow: Represents areas with intermediate or near-zero potential. youtube.com

For this compound, an MEP map would likely show a region of negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons, making it a prime site for electrophilic interaction. The hydrogen atoms of the methyl groups and the aromatic ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map thus provides a clear, qualitative picture of the molecule's reactivity patterns. researchgate.net

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

The utility of 2-methoxyacetophenone as a building block is evident in its application in multi-step syntheses of elaborate molecular frameworks. Its ability to undergo reactions at both the carbonyl group and the aromatic ring allows for the strategic introduction of diverse functionalities.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are significant intermediates in the biosynthesis of flavonoids and are recognized for their broad spectrum of biological activities. nih.govijarsct.co.in this compound is a key reactant in the synthesis of chalcone (B49325) derivatives.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone that possesses an α-hydrogen. wikipedia.org In the context of this compound, it reacts with various aromatic aldehydes to yield chalcones.

The reaction mechanism commences with the deprotonation of the α-carbon of this compound by a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a resonance-stabilized enolate ion. pharmascholars.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone. scialert.net

A specific example is the synthesis of (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one, which is achieved through the Claisen-Schmidt condensation of this compound and 3,5-dimethoxybenzaldehyde (B42067) in ethanol (B145695) under basic conditions at room temperature. researchgate.net This particular reaction has been reported to produce the chalcone in a high yield of approximately 90% after purification. researchgate.net

The general conditions for the Claisen-Schmidt condensation using this compound can be summarized as follows:

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| This compound, Substituted Benzaldehyde | NaOH or KOH | Ethanol/Methanol | Room Temperature to 50°C | 12-24 hours | Variable |

| This compound, 3,5-Dimethoxybenzaldehyde | Base | Ethanol | Room Temperature | Not Specified | ~90% researchgate.net |

To enhance the efficiency of chalcone synthesis, microwave irradiation has been employed as an alternative to conventional heating methods. ekb.eg Microwave-assisted synthesis often leads to a significant reduction in reaction times, increased product yields, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. dost.gov.ph

In the context of the Claisen-Schmidt condensation, microwave irradiation can accelerate the base-catalyzed reaction between this compound and aromatic aldehydes. nih.gov The use of microwave energy can lead to higher yields in shorter time frames compared to traditional methods. researchgate.net For instance, various chalcones have been synthesized in high yields (70–93%) in less than 5 minutes using solventless Claisen-Schmidt reactions under microwave irradiation. dost.gov.ph This method offers a facile and sustainable approach to synthesizing chalcone derivatives. dost.gov.ph

| Method | Catalyst | Reaction Time | Yield |

| Conventional Heating | NaOH/KOH | 12-24 hours | Variable |

| Microwave Irradiation | NaOH/KOH | 2-10 minutes | 70-93% dost.gov.ph |

| Microwave Irradiation | Cu(OTf)2 (solvent-free) | 20 minutes | 74-91% researchgate.net |

Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone and are known for their diverse biological activities. This compound can serve as a starting material for the synthesis of flavones through the formation of key intermediates.

A common route to flavones involves the cyclodehydration of 1,3-diaryl-1,3-propanediones. The synthesis of these propanediones can be achieved through the Baker-Venkataraman rearrangement. wikipedia.org This rearrangement involves the base-catalyzed conversion of a 2-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgsynarchive.com While this method traditionally starts with a 2-hydroxyacetophenone (B1195853), a related precursor, this compound, can be utilized to generate the necessary 1,3-dione intermediate, specifically 1-(2-methoxyphenyl)-3-phenyl-propane-1,3-dione. lookchem.com

Once the 1-(2-methoxyphenyl)-3-aryl-1,3-propanedione is formed, it can undergo an acid-catalyzed intramolecular cyclization and dehydration to yield the flavone (B191248). nih.gov This cyclodehydration step is a crucial part of the flavone synthesis pathway. nih.gov The reaction proceeds by the enolization of the dione, followed by a nucleophilic attack of the phenolic oxygen (or a methoxy (B1213986) group that can be demethylated in situ under certain acidic conditions) onto one of the carbonyl carbons, leading to the formation of the heterocyclic pyran ring characteristic of flavones.

This compound can be considered an alternative starting material in flavone synthesis, particularly in pathways that proceed through a 1,3-dione intermediate. The Baker-Venkataraman rearrangement is a key strategy for synthesizing flavones, which traditionally starts from 2-hydroxyacetophenones. researchgate.netchemistry-reaction.com However, by utilizing this compound to synthesize the corresponding 1-(2-methoxyphenyl)-3-aryl-1,3-propanedione, a similar synthetic route to flavones can be accessed. lookchem.com

The synthesis of flavones from these propanediones can be achieved under various conditions, including classical heating and microwave irradiation, with water being an environmentally benign solvent option for the cyclodehydration step. nih.govresearchgate.net The use of this compound as a precursor highlights its versatility in organic synthesis, providing an alternative route to valuable flavonoid structures.

Flavone Synthesis

Condensation with Benzoyl Cyanide to Form β-Diketones

The synthesis of β-diketones, or 1,3-diketones, is a fundamental process in organic chemistry, and these compounds are important intermediates for the creation of more complex molecules. One method for their preparation involves the reaction of ketones with acylating agents. This compound can be converted into its corresponding enolate under basic conditions. This enolate then acts as a nucleophile, attacking an electrophilic acylating agent like benzoyl cyanide. This condensation reaction yields a β-diketone structure. The use of acyl cyanides is one of several established routes for producing these valuable dicarbonyl compounds ijpras.com.

| Role | Compound Name | Chemical Structure |

|---|---|---|

| Ketone Precursor | This compound | C9H10O2 |

| Acylating Agent | Benzoyl Cyanide | C8H5NO |

| Product Type | β-Diketone | 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione |

Synthesis of Aromatic and Heterocyclic Compounds

This compound is a foundational building block for synthesizing a variety of aromatic and heterocyclic compounds. A primary application is in the Claisen-Schmidt condensation reaction, where it reacts with an appropriate aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone ugm.ac.idajol.info.

These chalcones are highly versatile intermediates. Their α,β-unsaturated carbonyl system makes them susceptible to various addition and cyclization reactions, leading to the formation of diverse heterocyclic systems. Research has demonstrated that chalcones derived from acetophenones can be used to synthesize a range of heterocyclic compounds, including pyrans, pyridines, thiophenes, and thiazoles, which are core structures in many pharmacologically active molecules ajol.info.

| Heterocyclic Class | General Synthetic Approach |

|---|---|

| Pyran Derivatives | Reaction of chalcones with active methylene (B1212753) compounds ajol.info. |

| Pyridine Derivatives | Reaction of chalcones with compounds containing an amino group and an active methylene group ajol.info. |

| Thiophene Derivatives | Reaction of chalcones with sulfur reagents ajol.info. |

| Thiazole Derivatives | Reaction of α-bromochalcones with thiourea (B124793) or thioamides ajol.info. |

Building Block for Biologically Active Molecules

The structural framework of this compound is present in numerous molecules designed and synthesized for specific biological activities. By modifying its core structure, researchers have developed potent agents for various therapeutic applications.

Anti-proliferative Agents (e.g., Chalcones of 3-benzylidene-2-chlorocyclohex-1-enecarbaldehyde)

Chalcones, which can be readily synthesized from this compound, are a class of compounds extensively investigated for their anti-proliferative and anticancer properties nih.govnih.gov. They are considered promising anticancer agents because they can induce apoptosis (programmed cell death) in cancer cells nih.gov.

A specific example involves the reaction of this compound with a chloro aldehyde derivative to synthesize novel chalcones with potential anti-proliferative activity. One such compound, 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-(2-methoxy-phenyl)-propenone, was synthesized and characterized, demonstrating the utility of this compound in creating complex molecules for evaluation as cytotoxic agents derpharmachemica.com.

| Compound Name | Yield | Melting Point (°C) | Molecular Formula | Molecular Weight (Calculated) |

|---|---|---|---|---|

| 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-(2-methoxy-phenyl)-propenone | 69% | 108-110 | C23H21ClO2 | 364.1 g/mol |

Anti-inflammatory and Analgesic Agents (via derivatives like 5-fluoro-2-methoxyacetophenone)

Derivatives of methoxyacetophenone are explored for their potential as anti-inflammatory and analgesic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins (B1171923) nih.gov.

Research into related structures highlights the therapeutic potential of this chemical class. For instance, the compound 2'-Hydroxy-5'-Methoxyacetophenone, isolated from seahorses, has been shown to possess significant anti-inflammatory effects. Studies on lipopolysaccharide (LPS)-stimulated cells demonstrated that this compound could inhibit the production of nitric oxide (NO) and suppress the secretion of the inflammatory cytokine TNF-α in a dose-dependent manner nih.gov. Its mechanism of action was linked to the inhibition of the NF-κB signaling pathway nih.gov. While not identical to 5-fluoro-2-methoxyacetophenone, these findings for a closely related derivative underscore the potential of the methoxyacetophenone scaffold in developing new anti-inflammatory drugs. Similarly, other research has focused on developing novel analgesic and anti-inflammatory agents from various heterocyclic precursors nih.gov. The compound 5-fluoro-2-oxindole has also been shown to alleviate inflammatory pain mdpi.comnih.gov.

| Biological Effect | Mechanism of Action | Cell Lines Studied |

|---|---|---|

| Inhibition of Nitric Oxide (NO) production | Inhibition of NF-κB DNA binding activity | BV-2 and RAW264.7 cells |

| Suppression of TNF-α secretion |

Antimicrobial Compounds (via derivatives like 5-bromo-2-methoxyacetophenone)

The introduction of halogen atoms, such as bromine, into the structure of this compound derivatives can lead to compounds with significant antimicrobial properties. Chalcones synthesized from halogenated acetophenones have been a particular focus of this research.

Studies have shown that brominated chalcone derivatives exhibit activity against various pathogenic microbes. For example, 4-bromo-3′,4′-dimethoxychalcone, a compound structurally related to derivatives of 5-bromo-2-methoxyacetophenone, was synthesized and tested against several bacterial strains ni.ac.rs. It showed notable activity against Gram-negative bacteria, particularly Escherichia coli and Salmonella typhimurium ni.ac.rs. This suggests that the position of the bromine atom on the aromatic ring is a critical factor in determining the compound's antibacterial efficacy ni.ac.rs. Other research has also confirmed that brominated chalcones and related structures can possess both antibacterial and antifungal properties mdpi.comnih.gov.

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli (Gram-negative) | 11 ± 0.3 mm |

| Salmonella typhimurium (Gram-negative) | 15 ± 0.7 mm |

Biomedical and Pharmacological Research Applications

Investigation of Biological Activities

The inherent chemical structure of 2-methoxyacetophenone makes it a valuable scaffold for the synthesis of various derivatives with a wide range of biological activities. Research has explored its potential in several key areas of pharmacology.

While direct studies on the anti-proliferative properties of this compound are not extensively documented in publicly available research, its role as a crucial building block for the synthesis of compounds with potential anti-cancer activities is well-established. Specifically, this compound is frequently utilized in the preparation of chalcones, a class of compounds known for their broad spectrum of biological activities, including anti-proliferative effects nih.gov. For instance, chalcones derived from the reaction of acetophenones with various benzaldehydes have demonstrated cytotoxic effects against several human cancer cell lines nih.gov.

The investigation into the anti-inflammatory properties of this compound itself is limited in the available scientific literature. However, research on its derivatives has shown promising anti-inflammatory effects.

A notable example is 2'-Hydroxy-5'-methoxyacetophenone (2H5M) , a compound isolated from the seahorse Hippocampus kuda. A study on this derivative demonstrated its ability to attenuate the inflammatory response in lipopolysaccharide (LPS)-induced BV-2 and RAW264.7 cells. The key findings of this research indicated that 2H5M significantly inhibited the production of nitric oxide (NO) and suppressed the secretion of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner nih.gov. Furthermore, it was found to reduce the DNA binding activity of the nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process nih.gov.

Another related compound, paeonol (2′-hydroxy-4′-methoxyacetophenone) , has also been shown to possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β) nih.gov.

Additionally, a synthetic genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone , has demonstrated potent anti-inflammatory properties by inhibiting the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, both in vitro and in vivo researchgate.net.

These findings suggest that the methoxyacetophenone scaffold is a promising framework for the development of novel anti-inflammatory agents.

Research on various 2-methoxyphenol derivatives has demonstrated their capacity to act as antioxidants researchgate.net. The antioxidant properties of these compounds have been evaluated using various assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays researchgate.net.

Chalcones synthesized from 2-hydroxyacetophenone (B1195853) have also been evaluated for their in-vitro antioxidant activity using the DPPH method, with some derivatives showing potent radical scavenging capabilities sciensage.info. The presence of hydroxyl and phenyl groups in these chalcone (B49325) structures is associated with their antioxidant properties sciensage.info.

The antimicrobial potential of acetophenone (B1666503) derivatives and their Schiff bases has been an active area of research. These compounds have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

A derivative of this compound, 2-Bromo-2'-methoxyacetophenone , has been identified as an irreversible inhibitor of the MurA enzyme in Escherichia coli arpgweb.com. MurA is a crucial enzyme involved in the biosynthesis of the bacterial cell wall, making it an attractive target for the development of new antibacterial agents arpgweb.com. 2-Bromo-2'-methoxyacetophenone was found to inhibit MurA in E. coli with a half-maximal inhibitory concentration (IC50) of 0.38 μM, highlighting its potential in the development of novel antibiotics that block bacterial cell wall synthesis arpgweb.com.

| Compound | Target Enzyme | Organism | IC50 (μM) |

|---|---|---|---|

| 2-Bromo-2'-methoxyacetophenone | MurA | E. coli | 0.38 |

Schiff bases are compounds formed by the condensation of a primary amine with an aldehyde or a ketone. Schiff base complexes, which are formed by the coordination of a metal ion with a Schiff base ligand, have been extensively studied for their diverse biological activities, including antibacterial properties unn.edu.ngbendola.com.

While studies specifically on Schiff base complexes derived from this compound are limited, research on complexes derived from structurally similar compounds provides insights into their potential antimicrobial activity. For instance, metal complexes of a Schiff base derived from the condensation of p-toluic hydrazide and 2-hydroxy-4-methoxy acetophenone have been reported to exhibit better antibacterial activity than the Schiff base ligand alone researchgate.net.

Similarly, Schiff base complexes synthesized from 2-hydroxyacetophenone have shown moderate to strong antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa arpgweb.comorientjchem.org. The enhanced antimicrobial activity of these metal complexes is often attributed to the increased lipophilicity upon chelation, which facilitates their transport across the microbial cell membrane unn.edu.ng.

Furthermore, a study on Schiff bases derived from 2-methoxybenzaldehyde (B41997) (an aldehyde analog of this compound) and 2-aminophenol, along with their Mn(II), Fe(II), and Ni(II) complexes, revealed that the complexes exhibited higher antibacterial and antifungal activities than the parent Schiff base unn.edu.ng.

| Compound | Staphylococcus aureus | Escherichia coli | Salmonella typhi |

|---|---|---|---|

| Schiff Base | 14 | 15 | 13 |

| Mn(II) Complex | 18 | 17 | 17 |

| Fe(II) Complex | 17 | 19 | 18 |

| Ni(II) Complex | 20 | 21 | 19 |

| Ciprofloxacin (Control) | 25 | 26 | 24 |

Acaricidal Activity (e.g., against Dermatophagoides spp. and Tyrophagus putrescentiae)

This compound has been investigated for its potential as a natural acaricide, demonstrating notable activity against common mite species responsible for allergic diseases. Research has shown its efficacy against house dust mites from the genus Dermatophagoides and the storage mite Tyrophagus putrescentiae. acs.orgnih.gov

In a study evaluating various acetophenone derivatives, this compound was identified as a potent acaricidal agent. acs.org Using an impregnated fumigant bioassay, its lethal dose 50 (LD₅₀) values were determined against Dermatophagoides farinae, a primary source of indoor allergens. The results indicated that this compound exhibited significant toxicity to this mite species. When compared to the widely used synthetic repellent DEET, this compound was found to be substantially more potent. acs.org Similar activity was observed against the mold mite, Tyrophagus putrescentiae, which is a common pest in stored food products. acs.orgepa.gov

The structure-activity relationship of acetophenone derivatives suggests that the presence and position of a methoxy (B1213986) group on the acetophenone skeleton play a crucial role in their acaricidal potency. Specifically, monomethoxy-substituted acetophenones, including the 2-methoxy isomer, demonstrated higher toxicity compared to dimethoxy or hydroxy-substituted analogues. acs.org These findings highlight the potential of this compound as a lead compound for developing new, naturally derived agents for controlling mite populations in indoor environments. acs.orgekb.eg

| Compound | LD₅₀ (μg/cm²) | Relative Toxicity (vs. DEET) |

|---|---|---|

| This compound | 0.75 | 49.2x |

| 3'-Methoxyacetophenone | 0.41 | 89.9x |

| 4'-Methoxyacetophenone | 0.52 | 70.9x |

| Acetophenone | 1.48 | 24.9x |

| Benzyl benzoate (B1203000) (Positive Control) | 9.92 | 3.7x |

| DEET (Negative Control) | 36.87 | 1.0x |

Mechanisms of Action in Biological Systems

Interaction with Cytochrome P450 Enzymes and O-demethylation

The metabolic fate of this compound in biological systems can involve interaction with the cytochrome P450 (P450) superfamily of enzymes. eltislab.com A key reaction catalyzed by these enzymes for methoxylated aromatic compounds is O-demethylation. nih.govresearchgate.net This process involves the removal of the methyl group from the methoxy moiety, typically converting it into a hydroxyl group.

Cytochrome P450 enzymes are heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. eltislab.comuni.lu The O-demethylation of aromatic compounds is a crucial step in their biotransformation, often altering their biological activity and facilitating their excretion. Studies on related methoxylated substrates, such as methoxyflavones and other substituted anisoles, have shown that specific P450 isozymes, like CYP1A1, CYP1A2, and CYP1B1, are highly active in catalyzing this reaction. nih.gov

Research on a bacterial P450 enzyme, CYP199A4, and its mutants has provided insight into the structural determinants for substrate specificity in O-demethylation. While the wild-type enzyme is specific for acidic substrates, certain mutations can broaden its specificity to include neutral compounds like 4-methoxyacetophenone, an isomer of this compound. uq.edu.au A single amino acid substitution (S244D) was shown to increase the O-demethylation activity towards 4-methoxyacetophenone by over 100-fold. uq.edu.au This indicates that specific P450 enzymes can be engineered to efficiently catalyze the O-demethylation of methoxyacetophenone isomers, a process that likely involves the orientation of the methoxy group within the enzyme's active site to facilitate hydrogen abstraction and subsequent hydroxylation. eltislab.com

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

While not a primary radical generator on its own, this compound can contribute to the generation of reactive oxygen species (ROS) indirectly through photosensitization processes. nih.gov ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). mdpi.comwikipedia.org An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates leads to oxidative stress. nih.govopenmedicinalchemistryjournal.com Oxidative stress can cause damage to cellular components including DNA, proteins, and lipids. wikipedia.orgnih.gov

The involvement of this compound in ROS generation is linked to its ability to act as a triplet photosensitizer. When excited by light, it can transfer its energy to other molecules, promoting them to a reactive triplet state. nih.gov This excited molecule can then interact with molecular oxygen to produce ROS, such as singlet oxygen or superoxide anions. wikipedia.org For example, in studies involving the drug Gefitinib, this compound was used to populate the triplet excited state of Gefitinib, which was then assessed for its potential to generate ROS. nih.gov This indirect mechanism highlights the role of this compound as a tool in photochemical studies to investigate the ROS-generating potential of other compounds.

Photosensitization in Photochemical and Biological Systems

This compound is recognized as an efficient photosensitizer, a molecule that can absorb light energy and transfer it to another molecule. This property is particularly valuable in studying photochemical reactions in biological systems.

DNA Photosensitizer for Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers (CPDs) Formation

This compound has been identified as a highly effective photosensitizer for inducing the formation of cyclobutane pyrimidine dimers (CPDs), a major type of DNA damage caused by UV radiation. nih.govwikipedia.org CPDs are formed when two adjacent pyrimidine bases (thymine or cytosine) in a DNA strand become covalently linked, creating a four-membered ring structure that distorts the DNA helix and can interfere with replication and transcription. wikipedia.orguni-muenchen.de

The efficacy of this compound as a CPD photosensitizer stems from its photophysical properties. It has a strong absorption in the UV-A range and, upon excitation, undergoes highly efficient intersystem crossing from its initial singlet excited state to a longer-lived triplet state, with a quantum yield of approximately 97%. nih.gov The triplet state of this compound has sufficient energy to transfer to adjacent thymine (B56734) bases in DNA, promoting them to their triplet state. uni-muenchen.de This triplet-state thymine can then react with a neighboring base to form a CPD. nih.govacs.org Studies using time-resolved spectroscopy have confirmed that this compound can efficiently photosensitize the triplet state of a thymidine (B127349) dinucleotide using light at 320 nm. nih.gov This makes it a valuable tool for investigating the mechanisms of DNA photodamage and repair. nih.gov

| Property | Value | Significance |

|---|---|---|

| Fluorescence Lifetime | 660 ps | Short lifetime of the singlet state before intersystem crossing. nih.gov |

| Intersystem Crossing (ISC) Efficiency | ~97% | Highly efficient population of the reactive triplet state. nih.gov |

| Triplet State Lifetime (in D₂O) | 400 ns | Sufficiently long-lived to interact with DNA bases. nih.gov |

| CPD Formation Quantum Yield (via TpT triplet) | ~4% | Represents the efficiency of the sensitized thymine triplet to form the dimer. uni-muenchen.de |

Photophysical Parameters and Quenching Rate Constants

In photochemical reactions, the behavior of a molecule upon absorbing light is governed by its photophysical parameters. These parameters include the lifetime of the excited state (τ) and the rate constant for quenching (k_q). Excited state quenching is a fundamental process in photochemical reactions that involve energy or electron transfer. For a reaction to be efficient, a sufficiently high concentration of a "quencher" molecule is needed to interact with the excited molecule.

The efficiency of this quenching process is a critical factor. Kinetic modeling can be used to predict the concentration of a quencher required to achieve a certain percentage of excited state quenching. This prediction relies on the photosensitizer's lifetime and the quenching rate constant researchgate.netchemrxiv.org. While the general principles are well-established, specific photophysical parameters and quenching rate constants for this compound are not detailed in the available research. Determining these values would typically involve techniques like fluorescence spectroscopy to measure the excited state lifetime and Stern-Volmer analysis to calculate quenching constants researchgate.net.

Competitive Mechanisms in Photoreactions (Paternò-Büchi vs. Energy Transfer)

The Paternò-Büchi reaction is a notable photochemical process involving the [2+2] cycloaddition of an electronically excited carbonyl compound with an alkene in its ground state to form a four-membered ring structure called an oxetane (B1205548) wikipedia.orgslideshare.net. This reaction can proceed through either singlet or triplet excited states of the carbonyl compound rsc.org.

In the case of aromatic ketones like this compound, the photoreaction landscape is often characterized by competition between different pathways. When an excited ketone interacts with an alkene, the Paternò-Büchi reaction can occur. However, a competing process is energy transfer, where the excited ketone transfers its energy to the alkene, leading to the ketone returning to its ground state and the alkene becoming excited. This is particularly relevant when the triplet energy of the ketone is higher than that of the alkene.

Furthermore, photoinduced electron transfer can also compete with the Paternò-Büchi reaction, especially with electron-rich alkenes and in polar solvents slideshare.netcambridgescholars.com. The reaction pathway can be directed toward either Paternò-Büchi cycloaddition or other functionalization reactions by selecting conditions that favor energy transfer versus electron transfer organic-chemistry.org. The specific outcome for this compound would depend on factors such as the nature of the alkene it is reacting with, the solvent used, and the specific excited state (singlet or triplet) involved slideshare.netrsc.org.

Pharmaceutical Development and Drug Discovery

Intermediate in Drug Synthesis

Pharmaceutical intermediates are chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are crucial for the stepwise construction of complex drug molecules, allowing for purification at various stages and ensuring the final product's quality and stereochemical accuracy .

This compound and its derivatives are recognized as useful intermediates in the synthesis of various compounds. For instance, 2'-Methoxyacetophenone (B1218423) is employed as a building block in the preparation of chalcones, which have been investigated as potential anti-proliferative agents chemicalbook.com. Furthermore, related structures like 2-fluoro-4-methoxyacetophenone are considered valuable intermediates for synthesizing numerous medicines, offering high utilization ratios and cost-effectiveness in drug manufacturing google.com.

Role in Drug Metabolism Studies

Understanding how drugs are metabolized by the body is a critical aspect of pharmacology. The cytochrome P450 (CYP) enzyme system, primarily in the liver, is responsible for the oxidative metabolism of a vast number of compounds nih.gov. In drug metabolism studies, researchers investigate the transformation of a parent drug into its metabolites.

This compound itself is subject to metabolism in humans. Its metabolic fate has been identified, with known human metabolites including 2'-Hydroxyacetophenone nih.gov. This transformation represents a Phase I metabolic reaction, specifically a demethylation followed by hydroxylation, a common pathway for compounds containing methoxy groups. The study of such metabolic pathways is essential for characterizing the complete pharmacological and toxicological profile of a chemical compound.

Derivatization for Metabolite Stability in Bioanalysis (e.g., for Thiorphan and Clopidogrel)

In bioanalysis, chemical derivatization is a technique used to modify an analyte to improve its detection or stability for analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net. This is particularly important for reactive or unstable metabolites.

A bromo-derivative of this compound, specifically 2-bromo-3'-methoxyacetophenone (BMAP) , serves as a crucial derivatizing and stabilizing agent in the bioanalysis of the antiplatelet drug Clopidogrel nih.govnih.gov. Clopidogrel is a prodrug that is converted in the body to an unstable active thiol metabolite (CAM) nih.govresearchgate.net. This active metabolite contains a reactive thiol group that makes it highly unstable in plasma samples mdpi.com. To enable accurate quantification, BMAP is added to blood samples immediately after collection. It reacts with the thiol group of the active metabolite, forming a stable derivative (CAM-D) that can be reliably measured by LC-MS/MS nih.govnih.govpharmgkb.org. This derivatization step is essential for pharmacokinetic studies of Clopidogrel pharmgkb.org.

Below is a table summarizing the validation parameters for an LC-MS/MS method using this derivatization technique for the analysis of Clopidogrel's active metabolite.

| Parameter | Result | Reference |

| Analyte | Clopidogrel Active Metabolite (CAM) | pharmgkb.org |

| Derivatizing Agent | 2-bromo-3'-methoxyacetophenone (BMAP) | nih.govpharmgkb.org |

| Calibration Curve Range | 0.5 to 250 ng/mL | pharmgkb.org |

| Reaction Efficiency | > 90% | pharmgkb.org |

| Recovery Efficiency | 85% to 105% | pharmgkb.org |

| Intra-assay Precision (CV) | < 6% | pharmgkb.org |

| Inter-assay Precision (CV) | < 6% | pharmgkb.org |

| Intra-assay Accuracy (RE) | < 12% | pharmgkb.org |

| Inter-assay Accuracy (RE) | < 12% | pharmgkb.org |

| Plasma Stability of Derivative | Stable for 4 months at -80°C | pharmgkb.org |

Environmental Fate and Degradation Studies

Thermal Stability and Decomposition Pathways

The thermal decomposition of 2-methoxyacetophenone, an aromatic ketone, involves several potential pathways, including demethylation, decarbonylation, and the formation of reactive intermediates. While specific studies exclusively on this compound are limited, the thermal behavior of analogous compounds like anisole (methoxybenzene) and other aryl ketones provides significant insights into its likely decomposition mechanisms.

Demethylation is the removal of a methyl group (CH₃) from the methoxy (B1213986) moiety (-OCH₃) of this compound. This process can be initiated by thermal energy, leading to the formation of a phenoxy radical and a methyl radical. In the context of related methoxy-substituted aromatic compounds, demethylation is a common initial step in thermal decomposition. For instance, the thermal decomposition of anisole primarily proceeds through the cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical researchgate.netmq.edu.au. It is plausible that this compound undergoes a similar initial bond scission under thermal stress. The process for regioselective demethylation of p-methoxy groups in phenolic esters and diaryl ketone moieties has been explored using various reagents, indicating that this is a known transformation pathway for such compounds google.com.